molecular formula C15H16N2O4 B2794361 N-[2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide CAS No. 898374-09-9

N-[2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide

Cat. No.: B2794361
CAS No.: 898374-09-9
M. Wt: 288.303
InChI Key: JORZGUMTEXPUKX-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide is a synthetic furan-2-carboxamide derivative designed for research applications. This compound is part of a class of molecules that have shown significant promise in antimicrobial research, particularly as inhibitors of bacterial biofilm formation and quorum sensing . Its molecular structure preserves key pharmacophoric elements, including the furan ring and carbonyl groups, which are known to be important for interactions with biological targets such as the LasR receptor in Pseudomonas aeruginosa . The ethanediamide (oxamide) linker and the 3-methoxyphenyl moiety are intended to modulate the compound's properties, potentially influencing its binding affinity and solubility. Primary Research Applications: This chemical is intended for use in microbiological and medicinal chemistry research. It is specifically suited for investigations into anti-virulence strategies against drug-resistant bacterial pathogens. Researchers can utilize it to study the disruption of quorum sensing pathways and the inhibition of biofilm formation, which is a key defense mechanism of bacteria like P. aeruginosa . Furthermore, its furan core makes it a candidate for broader pharmacological screening, including potential multi-target activities, given the established role of furan derivatives in various therapeutic areas . Handling and Safety: This product is provided for chemical and biological research purposes only. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate personal protective equipment in a well-ventilated laboratory environment and dispose of waste according to institutional regulations for chemical substances.

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-20-13-5-2-4-11(10-13)17-15(19)14(18)16-8-7-12-6-3-9-21-12/h2-6,9-10H,7-8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORZGUMTEXPUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-N’-(3-methoxyphenyl)oxamide typically involves the reaction of 2-(furan-2-yl)ethylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for N-[2-(furan-2-yl)ethyl]-N’-(3-methoxyphenyl)oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-N’-(3-methoxyphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-N’-(3-methoxyphenyl)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-N’-(3-methoxyphenyl)oxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan and methoxyphenyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Use/Property Evidence Source
N-[2-(Furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide Ethanediamide Furan-ethyl, 3-methoxyphenyl Hypothetical: Receptor modulation N/A
Compound 14 () Acetamide 3-Methoxyphenyl, hydroxymethylphenyl Melatonergic ligand (improved solubility)
Ranitidine nitroacetamide () Nitroacetamide Furan-ethyl, sulphanyl chain Gastric acid suppression
2-Chloro-N-(2,6-dimethylphenyl)-... () Chloroacetamide 3-Methoxy-thienyl Herbicidal activity
N-(6-Trifluoromethylbenzothiazole-2-yl)-... () Benzothiazole-acetamide 3-Methoxyphenyl, trifluoromethyl Kinase inhibition

Biological Activity

N-[2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring and a methoxyphenyl group, contributing to its unique chemical reactivity and biological interactions. The molecular formula for this compound is C16H20N2O2C_{16}H_{20}N_2O_2, with a molecular weight of approximately 288.35 g/mol.

PropertyValue
Molecular FormulaC16H20N2O2C_{16}H_{20}N_2O_2
Molecular Weight288.35 g/mol
CAS Number898433-00-6

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis (programmed cell death) in these cells, suggesting a potential mechanism for its anticancer effects.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent . Studies indicate that it can reduce the production of pro-inflammatory cytokines in cell cultures, thereby potentially alleviating conditions characterized by chronic inflammation. This activity may be attributed to the modulation of signaling pathways associated with inflammation.

Antiviral Activity

Emerging research suggests that this compound may possess antiviral properties . Preliminary studies indicate efficacy against certain viral strains, although further investigation is required to elucidate the specific mechanisms involved.

The biological activity of this compound is believed to involve interaction with various molecular targets within cells:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Modulation of Gene Expression : It may affect the expression levels of genes associated with apoptosis and inflammation.
  • Interaction with Receptors : Potential binding to cellular receptors that mediate inflammatory responses or cell proliferation.

Case Studies

  • Breast Cancer Cell Line Study :
    • A study investigated the effects of the compound on MCF-7 breast cancer cells, revealing a dose-dependent decrease in cell viability and increased apoptosis markers.
    • Results indicated a significant reduction in tumor growth in xenograft models treated with the compound.
  • Inflammation Model :
    • In a murine model of inflammation, administration of this compound led to decreased levels of TNF-alpha and IL-6, demonstrating its anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, furan-2-yl ethylamine derivatives can react with 3-methoxyphenyl oxalamide precursors under amide coupling conditions. Key variables include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactant solubility and reaction kinetics .
  • Catalyst optimization : Use coupling agents such as HATU or EDCI to improve amide bond formation efficiency .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side-product formation .
  • Yield improvement strategies include iterative purification via column chromatography and recrystallization using ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing structural and purity parameters of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the furan and methoxyphenyl groups. Look for characteristic shifts (e.g., furan protons at δ 6.2–7.4 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% target) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI+) validates molecular formula (C17H18N2O4) .
  • X-ray Crystallography : Resolves stereochemistry of the ethanediamide backbone if crystalline .

Q. What common chemical reactions can this compound undergo, and how do its functional groups influence reactivity?

  • Methodological Answer :

  • Hydrolysis : The ethanediamide moiety is susceptible to acidic/basic hydrolysis, yielding furan-ethylamine and 3-methoxyphenyl carboxylic acid derivatives .
  • Electrophilic Substitution : The furan ring undergoes nitration or halogenation at the α-position due to electron-rich aromaticity .
  • Reductive Amination : The secondary amine group can react with aldehydes/ketones under NaBH3CN conditions .
  • Methoxy Group Reactivity : Demethylation with BBr3 generates phenolic intermediates for further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different pharmacological assays?

  • Methodological Answer :

  • Dose-Response Curves : Perform IC50/EC50 comparisons across assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific artifacts .
  • Structural Analog Comparison : Test derivatives (e.g., replacing furan with thiophene) to isolate bioactivity contributions of specific groups .
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate direct binding to hypothesized targets (e.g., kinases) .

Q. What computational strategies predict the compound’s interaction with biological targets like kinases or GPCRs?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in kinase ATP-binding pockets (e.g., EGFR). Focus on hydrogen bonding with the ethanediamide carbonyl and π-π stacking with the methoxyphenyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from furan oxygen) using MOE or Phase .

Q. How should experimental designs be structured to evaluate its stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts with LC-MS .
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor. Calculate half-life (t1/2) and intrinsic clearance (CLint) .
  • Photostability : Expose to UV light (320–400 nm) and assess isomerization/degradation using circular dichroism .

Q. What mechanistic approaches elucidate its potential role in modulating enzymatic activity?

  • Methodological Answer :

  • Enzyme Kinetics : Conduct Michaelis-Menten assays (e.g., for COX-2) with varying substrate concentrations. Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
  • Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry (n) and enthalpy (ΔH) to confirm direct enzyme interactions .
  • Mutagenesis Studies : Engineer kinase mutants (e.g., EGFR T790M) to identify critical binding residues .

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